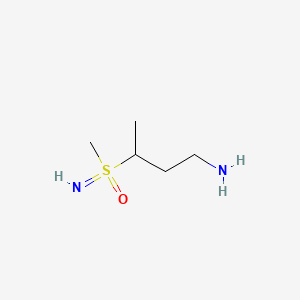

(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone

CAS No.: 2803860-61-7

Cat. No.: VC12011026

Molecular Formula: C5H14N2OS

Molecular Weight: 150.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2803860-61-7 |

|---|---|

| Molecular Formula | C5H14N2OS |

| Molecular Weight | 150.25 g/mol |

| IUPAC Name | 3-(methylsulfonimidoyl)butan-1-amine |

| Standard InChI | InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |

| Standard InChI Key | SZVCMIHYQKNAKN-UHFFFAOYSA-N |

| SMILES | CC(CCN)S(=N)(=O)C |

| Canonical SMILES | CC(CCN)S(=N)(=O)C |

Introduction

(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is a chemical compound belonging to the class of sulfoximines. Sulfoximines are gaining attention in medicinal chemistry due to their diverse biological activities. This compound features a sulfanone group (S=O) linked to an imino group (C=N), contributing to its unique reactivity and potential applications in pharmaceuticals.

Synthesis and Purification

The synthesis of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography are often employed for purification.

Reactivity and Stability

Reactivity studies often focus on the stability of the sulfoximine linkage under various conditions, including acidic or basic environments. This stability is crucial for its utility in synthetic applications. The compound can undergo several types of chemical reactions, and its reactivity is influenced by the presence of the sulfanone and imino groups.

Biological Applications

Sulfoximines, including (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, can modulate biological pathways by acting on specific protein interactions. This is critical for drug design, as these compounds can interact with biological targets through covalent bonding or coordination, influencing various biochemical pathways.

Potential Applications

Given its unique chemical structure and reactivity, (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has potential applications in medicinal chemistry. Sulfoximines are being explored for their ability to interact with enzymes and receptors, which could lead to the development of new therapeutic agents.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume